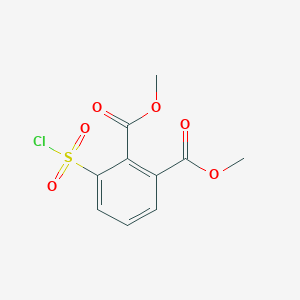

Dimethyl 3-(chlorosulfonyl)phthalate

Übersicht

Beschreibung

Dimethyl 3-(chlorosulfonyl)phthalate is an organic compound with the molecular formula C10H9ClO6S. It is a derivative of phthalic acid, where the phthalate ester is substituted with a chlorosulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Wirkmechanismus

Target of Action

Phthalates are known to be endocrine-disrupting chemicals . They can interact with hormone synthesis, transport, and metabolism , affecting the hormone balance of the organism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

The aerobic biodegradation of phthalates is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), that is further biodegraded through a two-step di-oxygenation reaction .

Pharmacokinetics

Phthalates in general are known to be metabolized in the body and excreted in urine and feces .

Result of Action

Exposure to phthalates has been associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

Phthalates are ubiquitous chemicals produced in high volumes. They are used as plasticizers in consumer products. Their widespread application and exposure have raised concerns about human health . Research has shown that exposure to phthalates is associated with various disorders, but most significantly with reproductive disorders .

Vorbereitungsmethoden

Dimethyl 3-(chlorosulfonyl)phthalate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phthalate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective substitution of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Analyse Chemischer Reaktionen

Dimethyl 3-(chlorosulfonyl)phthalate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Reduction Reactions: The compound can be reduced to form dimethyl 3-(sulfanyl)phthalate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include chlorosulfonic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3-(chlorosulfonyl)phthalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Dimethyl 3-(chlorosulfonyl)phthalate can be compared with other similar compounds, such as:

Dimethyl phthalate: A simpler ester of phthalic acid without the chlorosulfonyl group.

Dimethyl 3-(sulfanyl)phthalate: A reduced form of this compound.

Dimethyl 3-(sulfonyl)phthalate: An oxidized form of the compound.

The uniqueness of this compound lies in its chlorosulfonyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other phthalate derivatives.

Biologische Aktivität

Dimethyl 3-(chlorosulfonyl)phthalate (DMCP) is a chemical compound that has garnered attention due to its potential biological activities, particularly its toxicity and effects on cellular mechanisms. This article explores the biological activity of DMCP, including its toxicity profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMCP is a derivative of phthalate, characterized by the presence of a chlorosulfonyl functional group. The chemical structure can be represented as follows:

- Molecular Formula : C10H9ClO4S

- Molecular Weight : 260.69 g/mol

Acute Toxicity

Research indicates that DMCP exhibits significant toxicity in various biological systems. A study highlighted that exposure to DMCP can lead to cellular damage, including DNA instability and apoptosis. The compound's acute toxicity is assessed through various metrics, such as LD50 values and the induction of micronuclei in cell cultures.

| Endpoint | Value |

|---|---|

| LD50 (oral, rats) | 2-6 g/kg body weight |

| Micronuclei frequency | Increased upon exposure |

The biological activity of DMCP appears to be mediated through several mechanisms:

- Oxidative Stress : DMCP exposure has been linked to increased oxidative stress in cells, leading to lipid peroxidation and DNA damage.

- Cell Cycle Disruption : Studies have shown that DMCP can induce cell cycle arrest, particularly in cancer cell lines, which may contribute to its cytotoxic effects.

- Inflammatory Response : The compound may activate inflammatory pathways, exacerbating tissue damage.

In Vitro Studies

A series of in vitro studies have demonstrated the mutagenic potential of DMCP. For instance, one study exposed human cell lines to varying concentrations of DMCP (0.1 to 10 μM) and observed a dose-dependent increase in apoptotic cells and micronuclei formation. The findings suggest that DMCP may act as a genotoxic agent.

In Vivo Studies

In vivo experiments using animal models have further elucidated the effects of DMCP. A notable study involved administering DMCP to rodents, which resulted in significant alterations in liver function markers and increased levels of reactive oxygen species (ROS). These findings are critical for understanding the potential health risks associated with exposure to DMCP.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DMCP, it is useful to compare it with other phthalate derivatives known for their toxicological profiles.

| Compound | Toxicity Level | Mechanism |

|---|---|---|

| Dimethyl Phthalate | Low | Metabolized rapidly |

| Diethyl Phthalate | Moderate | Endocrine disruption |

| This compound | High | Oxidative stress, genotoxicity |

Eigenschaften

IUPAC Name |

dimethyl 3-chlorosulfonylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO6S/c1-16-9(12)6-4-3-5-7(18(11,14)15)8(6)10(13)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRKGIKRCHFJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334575 | |

| Record name | Dimethyl 3-(chlorosulfonyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142576-66-7 | |

| Record name | Dimethyl 3-(chlorosulfonyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.